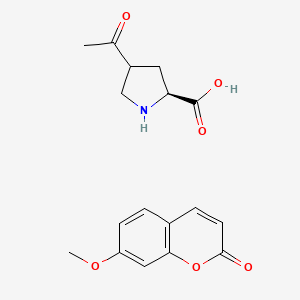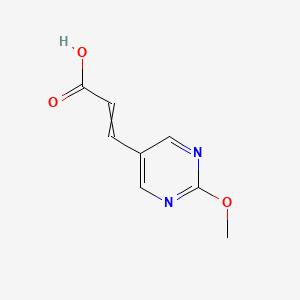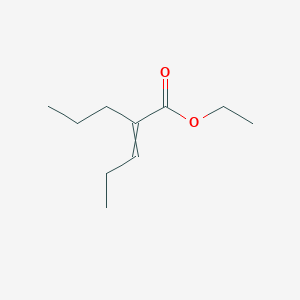
Ethyl 2-propylpent-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-propylpent-2-enoate is an organic compound with the molecular formula C10H18O2. It is a derivative of pentenoic acid and is characterized by the presence of both E and Z isomers. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-propylpent-2-enoate typically involves the esterification of 2-propyl-2-pentenoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial distillation columns to achieve the desired purity.
化学反应分析
Types of Reactions
Ethyl 2-propylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Propyl-2-pentenoic acid.
Reduction: 2-Propyl-2-pentenoic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 2-propylpent-2-enoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Ethyl 2-propylpent-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors in biological systems. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
相似化合物的比较
Similar Compounds
2-Propyl-2-pentenoic Acid: The parent acid of the ester.
2-Propyl-2-pentenoic Alcohol: The reduced form of the ester.
2-Propyl-2-pentenoic Amide: A derivative formed through substitution reactions.
Uniqueness
Ethyl 2-propylpent-2-enoate is unique due to the presence of both E and Z isomers, which can exhibit different chemical and biological properties
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
ethyl 2-propylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3 |
InChI 键 |
VGICYSRIICMHCP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=CCC)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
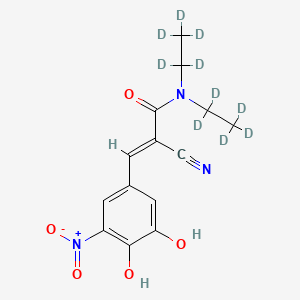
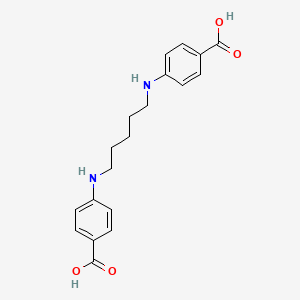
![2-(4-piperidinyl)-Imidazo[1,2-a]pyridine](/img/structure/B1493880.png)

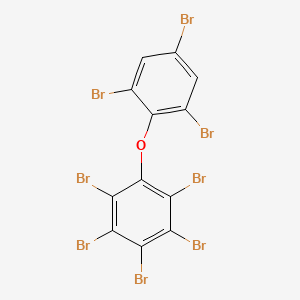
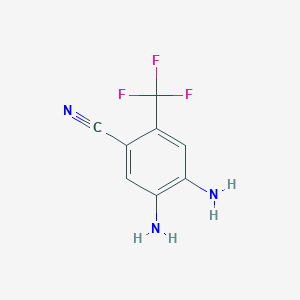
![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1493896.png)
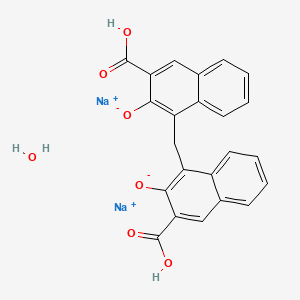
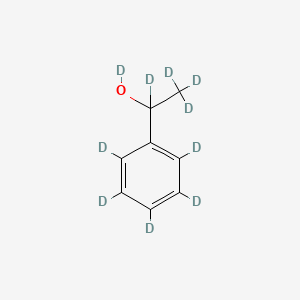
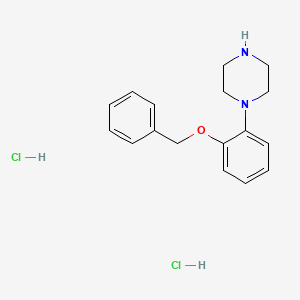
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one](/img/structure/B1493920.png)
